molecular formula C10H14 B1164900 1,2-Diethylbenzene CAS No. 25340-17-4

1,2-Diethylbenzene

Cat. No.: B1164900
CAS No.: 25340-17-4
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Description

1,2-Diethylbenzene is an organic compound consisting of a benzene ring with two ethyl groups attached at the first and second positionsThis compound is a colorless liquid with a characteristic aromatic odor and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethylbenzene can be synthesized through the alkylation of benzene with ethylene. This process involves two main steps:

    Formation of Ethylbenzene: Benzene reacts with ethylene in the presence of a catalyst to form ethylbenzene. [ \text{C}_6\text{H}_6 + \text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_5\text{C}_2\text{H}_5 ]

    Formation of this compound: Ethylbenzene further reacts with ethylene to form this compound. [ \text{C}_6\text{H}_5\text{C}_2\text{H}_5 + \text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2 ]

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of shape-selective zeolite catalysts to achieve high selectivity for the para isomer. the ortho isomer, this compound, is also produced as a side product . The process can be optimized to recycle diethylbenzene by transalkylation to produce more ethylbenzene .

Chemical Reactions Analysis

Types of Reactions

1,2-Diethylbenzene undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form ethylcyclohexane derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine or bromine) for halogenation are used.

Major Products

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Reactions

1,2-Diethylbenzene serves as a valuable intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pseudocyclic diaryliodonium triflates and 5,6-disubstituted indanone intermediates. These compounds are critical in the development of pharmaceuticals and agrochemicals due to their unique structural characteristics that enhance biological activity .

Production of Fine Chemicals

The compound is also involved in the production of fine chemicals. It can be separated from isomeric mixtures through isomerization processes followed by adsorptive separation techniques. This method allows for the efficient extraction of high-purity this compound from complex mixtures, making it economically viable for large-scale applications . The process involves a reaction step to increase the content of this compound and a subsequent distillation step to purify the compound.

Environmental Studies

Neurotoxicity Research

Recent studies have highlighted the neurotoxic effects of metabolites derived from this compound. Specifically, the o-diacetyl derivative has been identified as a neurotoxic agent, raising concerns about exposure to this compound in industrial settings . Understanding these toxicological aspects is crucial for developing safety protocols and regulatory measures to mitigate risks associated with occupational exposure.

Atmospheric Chemistry

In atmospheric chemistry research, this compound has been studied for its contributions to gas-phase reactions. The compound's kinetic properties and reaction mechanisms are essential for modeling atmospheric processes and understanding its environmental impact. Insights gained from these studies can inform strategies for pollution control and environmental protection .

Case Study 1: Isomerization Process Development

A recent patent outlines a method for separating this compound from diethylbenzene isomer mixtures using solid catalysts. The process involves isomerization followed by a continuous simulated moving bed adsorptive separation technique. This innovative approach not only enhances purity but also reduces costs associated with traditional distillation methods, showcasing the compound's relevance in industrial applications .

Case Study 2: Toxicological Assessment

Research conducted on the neurotoxic effects of this compound metabolites highlights the importance of monitoring exposure levels among workers in chemical manufacturing environments. Studies indicate that prolonged exposure can lead to significant health risks, necessitating stringent safety regulations and monitoring practices within industries using this compound .

Mechanism of Action

The mechanism of action of 1,2-diethylbenzene involves its interaction with various molecular targets and pathways. As an aromatic hydrocarbon, it can participate in electrophilic aromatic substitution reactions, where the ethyl groups activate the benzene ring towards electrophilic attack. This activation is due to the electron-donating nature of the ethyl groups, which increase the electron density on the benzene ring, making it more reactive towards electrophiles .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethylbenzene:

    1,4-Diethylbenzene:

    Ethylbenzene: Contains only one ethyl group attached to the benzene ring.

Uniqueness

1,2-Diethylbenzene is unique due to the ortho positioning of the ethyl groups, which influences its chemical reactivity and physical properties. The ortho configuration allows for specific steric and electronic effects that are different from the meta and para isomers .

Biological Activity

1,2-Diethylbenzene (1,2-DEB) is an aromatic hydrocarbon that has garnered attention due to its neurotoxic properties and potential environmental impacts. This article explores the biological activity of 1,2-DEB, focusing on its pharmacokinetics, neurotoxicity, and effects on various biological systems.

This compound is a colorless liquid with a chemical formula of C10H14C_{10}H_{14} and a molecular weight of 134.22 g/mol. It is primarily used as an intermediate in the production of divinylbenzene and other chemical compounds. Its structure consists of two ethyl groups attached to a benzene ring, which contributes to its unique biological activity.

Absorption and Distribution

Research indicates that 1,2-DEB exhibits a high affinity for brain and blood cells. A study involving male Sprague-Dawley rats demonstrated that after intravenous administration, the compound rapidly distributed to various tissues, with significant concentrations found in the nasal cavity and kidneys. The plasma half-life of unchanged 1,2-DEB was approximately 5 minutes, suggesting quick metabolism and clearance from the bloodstream .

Metabolism

The primary metabolic pathway for 1,2-DEB involves hydroxylation, leading to the formation of metabolites such as 1-(2'-ethylphenyl)ethanol (1,2-EPE). These metabolites are excreted in urine as glucuronide conjugates . The rapid metabolism may contribute to its neurotoxic effects observed in various studies.

Neurotoxicity

1,2-DEB is classified as a neurotoxin. Studies have shown that it can impair neural progenitor cell function and hippocampal neurogenesis . The metabolite 1,2-diacetylbenzene (DAB), derived from 1,2-DEB, has also been implicated in neurotoxic effects. For instance, exposure to DAB was associated with significant changes in protein expression related to axonal health in motor neurons .

Case Studies

  • Case Study 1 : A study on the effects of DAB on neural progenitor cells indicated that exposure led to reduced cell viability and impaired differentiation capabilities. This suggests that 1,2-DEB and its metabolites may disrupt normal neural development .
  • Case Study 2 : Research involving marine flatfish (dab) demonstrated sublethal chronic effects from contaminants including 1,2-DEB. Indicators such as immune response alterations were noted, highlighting the compound's potential ecological impact .

Immune System Impact

Investigations into the immunological effects of aliphatic alcohols have shown that compounds similar to 1,2-DEB can suppress phagocytic activity in monocytes. This suppression could lead to increased susceptibility to infections among individuals exposed to these substances .

Behavioral Effects

Behavioral studies have indicated that exposure to neurotoxic compounds like 1,2-DEB can lead to changes in locomotion and exploratory behavior in animal models. Such findings underscore the potential risks associated with environmental exposure to this compound .

Summary of Biological Activity

Biological Activity Findings
Neurotoxicity Impairs neural progenitor cells; affects hippocampal neurogenesis
Metabolism Rapid conversion to metabolites; significant presence in urine
Distribution High affinity for brain; rapid clearance from plasma
Immune Effects Suppresses monocyte phagocytosis; potential for increased infection risk
Behavioral Changes Alters locomotion and exploratory behavior

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing 1,2-DEB in laboratory settings?

  • Answer: 1,2-DEB is synthesized via Friedel-Crafts alkylation using ethyl halides and benzene derivatives. Characterization typically involves gas chromatography (GC) coupled with mass spectrometry (GC-MS) for isomer separation and purity validation, as unresolved isomers (e.g., 1,3- and 1,4-DEB) complicate analysis . Density measurements (0.88 g/mL at 25°C) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation .

Q. How is 1,2-DEB toxicity assessed in rodent models, and what endpoints are prioritized?

  • Answer: Subchronic toxicity studies in Sprague-Dawley rats involve oral gavage (5–35 mg/kg) or inhalation exposure, with endpoints including neurophysiological deficits (e.g., motor/sensory nerve conduction velocities, brainstem auditory evoked potentials) and histopathological changes in neural tissues . Urinary metabolite profiling (e.g., 1,2-diacetylbenzene, 1,2-DAB) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to link exposure to neurotoxicity .

Q. What analytical challenges arise in detecting 1,2-DEB in environmental samples?

  • Answer: Co-elution of DEB isomers (1,2-, 1,3-, and 1,4-) in GC columns necessitates advanced separation techniques like supercritical fluid chromatography (SFC) or isomer-specific derivatization . Environmental monitoring in water systems (e.g., Han River Basin) requires low detection limits (~0.0006 µg/L) due to its persistence and bioaccumulation potential .

Advanced Research Questions

Q. How does 1,2-DEB metabolism contribute to its neurotoxic effects, and what experimental models validate this?

  • Answer: 1,2-DEB is metabolized by hepatic cytochrome P450 to 1,2-DAB, a γ-diketone that reacts with lysine residues in neurofilament proteins, forming isoindole adducts. This disrupts axonal transport, leading to neurofilament accumulation and proximal axonopathy. Rodent models demonstrate blue tissue discoloration (via ninhydrin-like reactions) and hindlimb weakness, mimicking human neurotoxicity . In vitro validation uses human umbilical vein endothelial cells (HUVECs) to show 1,2-DAB-induced ROS generation and apoptosis, mitigated by antioxidants like N-acetylcysteine .

Q. What mechanisms explain contradictory neurophysiological data across 1,2-DEB exposure studies?

  • Answer: Discrepancies arise from variations in exposure routes (oral vs. inhalation), metabolite kinetics, and species-specific detoxification pathways. For example, inhalation in rats causes delayed BAEP latency, while oral administration shows dose-dependent nerve conduction deficits. Computational models (e.g., PBPK simulations) can reconcile these by integrating absorption/distribution parameters from analogous solvents like ethylbenzene .

Q. How can researchers differentiate 1,2-DEB’s chromogenic effects from other aromatic solvents in vivo?

  • Answer: The blue discoloration of tissues is unique to 1,2-DEB’s metabolite 1,2-DAB, attributed to electronic transitions in isoindole-protein adducts. Computational studies (e.g., ab initio calculations of excitation energies) confirm this chromophore’s origin, distinguishing it from non-chromogenic isomers (e.g., 1,3-DAB) or aliphatic γ-diketones .

Q. What strategies improve the reproducibility of biodegradation studies involving 1,2-DEB?

  • Answer: Standardizing isomer separation via SFC or GC with ionic liquid columns minimizes co-elution artifacts. Additionally, excluding unstable derivatives (e.g., dodecylbenzene) and using internal standards (e.g., deuterated DEB) enhance data reliability in environmental fate studies .

Q. Methodological Considerations Table

Research Focus Recommended Techniques Key References
Synthesis & Purification Friedel-Crafts alkylation, SFC for isomer separation
Toxicity Screening Rodent BAEP/nerve conduction assays, LC-MS/MS
Metabolite Profiling ROS assays (HUVEC), ab initio computational models
Environmental Detection GC-MS with pre-concentration, SFC

Properties

IUPAC Name

1,2-diethylbenzene
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InChI

InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h5-8H,3-4H2,1-2H3
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InChI Key

KVNYFPKFSJIPBJ-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC=C1CC
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID6052742
Record name o-Diethylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Liquid, Colorless liquid; [CHEMINFO]
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Boiling Point

184 °C
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Flash Point

57 °C, 135 °F (57 °C) (Closed cup)
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Solubility

Miscible in ethanol, ethyl ether, and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/, In water, 71.1 mg/l @ 25 °C.
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Density

0.8800 @ 20 °C/4 °C
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Vapor Pressure

1.05 [mmHg], 1.05 mm Hg @ 25 °C
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Impurities

ETHYL-, TRIETHYL-, AND HIGHER POLYETHYLBENZENES ARE IMPURITIES OF FRIEDEL-CRAFTS ALKYLATION PROCESS, IMPURITIES OF PRODUCTION ARE PROPYL- AND BUTYL-BENZENES.
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Color/Form

Colorless

CAS No.

135-01-3, 25340-17-4
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Melting Point

-31.2 °C
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